
Benzyl (R)-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This specific compound features a benzyl group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxypropan-2-yl moiety. It is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This forms the TBDMS ether.
Formation of the Carbamate: The protected hydroxyl compound is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate or pyridine to form the benzyl carbamate.
Industrial Production Methods
Industrial production methods for carbamates, including Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate, often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated reactors and in-line purification techniques is common to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or TBDMS groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amine.
Substitution: Various benzyl or TBDMS derivatives.
科学研究应用
Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality from unwanted reactions, while the benzyl carbamate protects the amine group. These protecting groups can be selectively removed under specific conditions, allowing for controlled synthesis of complex molecules.
相似化合物的比较
Similar Compounds
Benzyl carbamate: Lacks the TBDMS protecting group, making it less versatile in multi-step synthesis.
tert-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, but with different removal conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removable under basic conditions.
Uniqueness
Benzyl ®-(1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate is unique due to the combination of the TBDMS and benzyl carbamate protecting groups. This dual protection allows for greater flexibility and selectivity in synthetic routes, making it a valuable tool in organic synthesis.
属性
分子式 |
C17H29NO4Si |
|---|---|
分子量 |
339.5 g/mol |
IUPAC 名称 |
benzyl N-[(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C17H29NO4Si/c1-17(2,3)23(4,5)22-13-15(11-19)18-16(20)21-12-14-9-7-6-8-10-14/h6-10,15,19H,11-13H2,1-5H3,(H,18,20)/t15-/m1/s1 |
InChI 键 |
FQLFJJJFZGROPS-OAHLLOKOSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC(CO)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


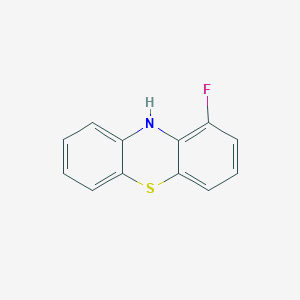
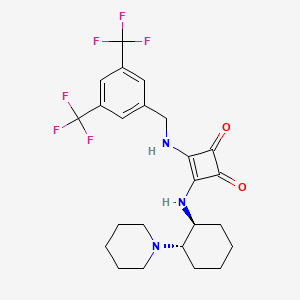

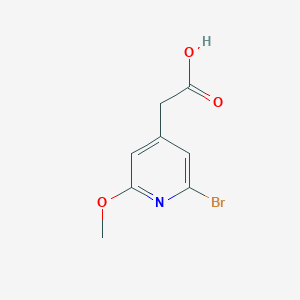
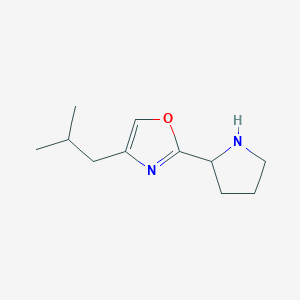
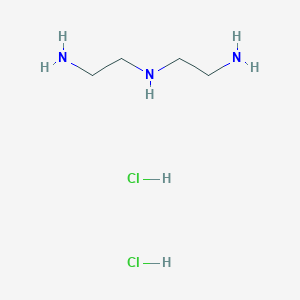
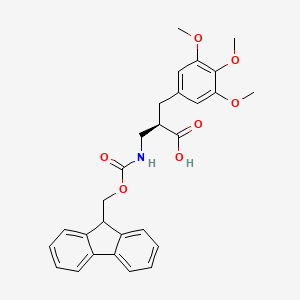
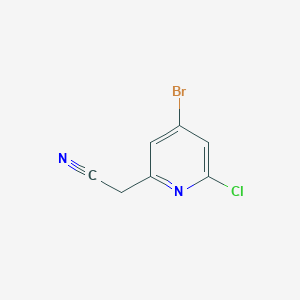
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)

![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
![tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15221892.png)

![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)
